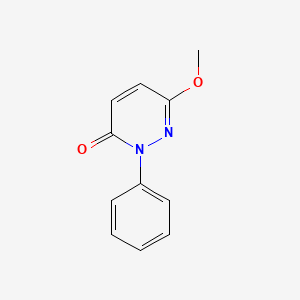
C15H16Cl3NO2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C15H16Cl3NO2 is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C15H16Cl3NO2 involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of a chlorinated aromatic compound with a nitrogen-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
C15H16Cl3NO2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of This compound are typically carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents like acetonitrile, methanol, and toluene are commonly used, along with catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Applications De Recherche Scientifique
C15H16Cl3NO2: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.
Industry: is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of C15H16Cl3NO2 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
C15H16Cl3NO2: can be compared with other similar compounds to highlight its uniqueness:
This compound: vs. : While both compounds have similar molecular structures, the presence of different functional groups can lead to variations in their chemical reactivity and biological activity.
This compound: vs.
Propriétés
IUPAC Name |
3-[2-[(2,4-dichlorophenyl)methylamino]-1-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2.ClH/c16-12-5-4-11(14(17)7-12)8-18-9-15(20)10-2-1-3-13(19)6-10;/h1-7,15,18-20H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQOURCFDCMMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CNCC2=C(C=C(C=C2)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluoroethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5410176.png)
![ethyl (2Z)-5-(2-chlorophenyl)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5410185.png)
![6-hydroxy-5-nitro-2-[2-(1-propyl-1H-indol-3-yl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5410192.png)
![2-[methyl(2-phenylethyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5410200.png)
![N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride](/img/structure/B5410202.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5410206.png)
![7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5410218.png)
![N-[1-(2,4-dimethylphenyl)propyl]propanamide](/img/structure/B5410232.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5410245.png)
![2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5410247.png)

![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5410256.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5410260.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410263.png)
